molecular formula C16H12Br2N2O2S B4892075 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide

Cat. No. B4892075
M. Wt: 456.2 g/mol
InChI Key: ZZCFIMWXFKHUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important precursor for energy production and biosynthesis in cancer cells. BPTES has shown promise as a potential anticancer agent, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide works by binding to the active site of glutaminase, thereby inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other biosynthetic intermediates, which are essential for the growth and proliferation of cancer cells. 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to be selective for cancer cells that are dependent on glutamine metabolism for survival.
Biochemical and physiological effects:
4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been shown to modulate the expression of various genes involved in cancer cell metabolism and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide is its selectivity for cancer cells that are dependent on glutamine metabolism. This makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy agents. However, 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action may be affected by the presence of other metabolic pathways in cancer cells.

Future Directions

Future research on 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide could focus on developing more effective formulations for in vivo administration. In addition, studies could be conducted to investigate the potential of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide as a combination therapy with other anticancer agents. Further research could also be conducted to elucidate the mechanisms underlying the selectivity of 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide for cancer cells and to identify biomarkers that could be used to predict response to 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide treatment.

Synthesis Methods

4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can be synthesized using a multi-step process involving the reaction of 4-bromobenzyl chloride with thiourea to form 4-(4-bromophenyl)-1,3-thiazol-2-amine, which is then reacted with 4-chlorobenzoic acid to form 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide. The final product can be obtained as a hydrobromide salt.

Scientific Research Applications

4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has been studied extensively as a potential anticancer agent due to its ability to inhibit glutaminase, which is upregulated in many cancer cells. Studies have shown that 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide can selectively inhibit the growth of cancer cells while sparing normal cells. 4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S.BrH/c17-12-5-1-10(2-6-12)14-9-22-16(19-14)18-13-7-3-11(4-8-13)15(20)21;/h1-9H,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFIMWXFKHUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide

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